1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene
Description
Properties
IUPAC Name |
1-ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O/c1-3-5-20-8-14-23(15-9-20)24-16-10-21(11-17-24)6-7-22-12-18-25(19-13-22)26-4-2/h10-13,16-20,23H,3-5,8-9,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQFOQFNQXFZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564127 | |
| Record name | 1-Ethoxy-4-{[4-(trans-4-propylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116903-48-1 | |
| Record name | 1-Ethoxy-4-{[4-(trans-4-propylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-ethoxyphenylethynyl)-trans-4-(4-propylcyclohexyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into three key components:
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Ethoxy-substituted benzene ring : Introduced via nucleophilic aromatic substitution or alkoxylation.
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trans-4-Propylcyclohexylphenyl group : Synthesized through cyclohexane functionalization and subsequent coupling.
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Ethynyl bridge : Formed via Sonogashira cross-coupling, a palladium-catalyzed reaction between aryl halides and terminal alkynes.
Synthesis of trans-4-Propylcyclohexylbenzene
The trans-4-propylcyclohexyl group is typically prepared via hydrogenation of 4-propylcyclohexene derivatives. For example, 4-propylcyclohexanone undergoes Wolff-Kishner reduction to yield trans-4-propylcyclohexane, which is then functionalized with a bromine atom at the para position via electrophilic aromatic substitution.
Reaction Conditions :
Sonogashira Coupling for Ethynyl Bridge Formation
The ethynyl linkage is constructed using a Sonogashira coupling between 4-bromo-trans-4-propylcyclohexylbenzene and 4-ethoxyphenylacetylene. This reaction employs a palladium-copper catalytic system to facilitate C(sp²)–C(sp) bond formation.
Representative Protocol :
Mechanistic Insights :
Ethoxylation of the Benzene Ring
The ethoxy group is introduced either before or after the Sonogashira step. A common approach involves alkylation of 4-hydroxyphenylacetylene with ethyl bromide under basic conditions:
Reaction Conditions :
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Substrate : 4-Hydroxyphenylacetylene (1.0 equiv).
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Alkylating Agent : EtBr (1.5 equiv), K₂CO₃ (2.0 equiv).
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Solvent : DMF, 80°C, 6 hours.
Optimization Strategies
Catalyst Systems
Alternative palladium catalysts, such as Pd(OAc)₂ with XPhos ligands, enhance coupling efficiency for sterically hindered substrates. Copper-free conditions (e.g., using Pd nanoparticles) reduce side reactions but require higher temperatures (100–120°C).
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes undesired homo-coupling of alkynes.
Stereochemical Control
The trans configuration of the cyclohexyl group is preserved through:
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Low-Temperature Hydrogenation : Prevents isomerization of the cyclohexane ring.
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Steric-Directing Groups : Bulky substituents on the cyclohexane favor trans-addition during hydrogenation.
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed include alcohols and alkanes.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the ethoxy or phenyl groups. Common reagents include halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, polar aprotic solvents.
Scientific Research Applications
Chemistry
In chemistry, 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and sensors for detecting specific biomolecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to modulate biological pathways and its potential as a drug candidate.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as liquid crystals and polymers. Its unique properties make it suitable for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Key Properties:
- Boiling Point : Predicted to be 464.9±38.0°C .
- Density : Approximately 1.04 g/cm³ .
- LogP : 6.17 , indicating high hydrophobicity .
- Phase Behavior : Exhibits stable nematic or smectic mesophases due to its elongated, polarizable structure .
The compound is primarily used in liquid crystal displays (LCDs) for its low melting point and high thermal stability, enabling precise control of light modulation .
Comparison with Similar Compounds
The compound belongs to a broader class of tolane derivatives (diarylacetylenes) with structural variations in substituents and alkyl chains. Below is a comparative analysis:
Structural Analogues
Impact of Substituents on Properties
Ethoxy vs. Methoxy Groups
Alkyl Chain Variations
- Propyl vs. Butyl Chains : Butyl-substituted compounds (e.g., 35684-12-9) show reduced thermal stability due to increased steric hindrance .
- Fluorinated Derivatives (e.g., CAS 1383449-85-1): Fluorine substitution improves chemical resistance and dielectric anisotropy, critical for high-performance displays .
Research Findings
- Phase Transition Temperatures: The trans-4-propylcyclohexyl group in 116903-48-1 lowers the clearing point by ~20°C compared to non-cyclohexyl analogues, facilitating room-temperature LC operation .
- Synthetic Yield: Ethoxy-substituted tolanes exhibit higher yields (~75%) in Sonogashira coupling reactions than brominated derivatives (~60%) due to reduced steric effects .
- Commercial Relevance : TCI Chemicals lists 116903-49-2 at ¥13,400/5g , reflecting demand for propoxy variants in specialized LC mixtures .
Biological Activity
1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene, also known by its CAS number 116903-48-1, is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H30O, with a molecular weight of approximately 346.51 g/mol. The compound features an ethoxy group attached to a benzene ring, which is further connected to a propylcyclohexyl group through an ethynyl linkage. This unique structure may contribute to its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to alterations in cellular pathways and biological responses. However, detailed studies on the exact mechanisms are still limited.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives containing ethynyl groups have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A study focusing on similar compounds demonstrated that modifications in the ethynyl group can enhance cytotoxicity against cancer cells while maintaining low toxicity towards normal cells.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it may exhibit activity against certain bacterial strains. The presence of the ethoxy and propylcyclohexyl groups is believed to contribute to its lipophilicity, enhancing membrane permeability and leading to increased antimicrobial efficacy.
Study on Anticancer Activity
A recent case study investigated the anticancer effects of structurally related compounds in vitro. The study found that specific modifications to the ethynyl moiety significantly increased the compounds' ability to induce apoptosis in breast cancer cell lines (MCF-7). The IC50 values indicated that these compounds could be developed into promising anticancer agents.
Evaluation of Antimicrobial Effects
Another study focused on evaluating the antimicrobial efficacy of this compound against various pathogens. Results showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at sub-micromolar concentrations, suggesting potential for development as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Antimicrobial | Inhibits growth of S. aureus and E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
